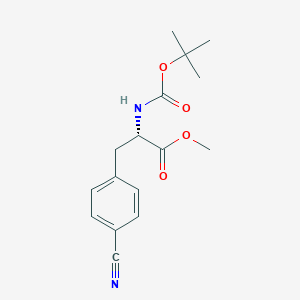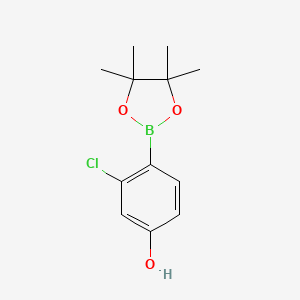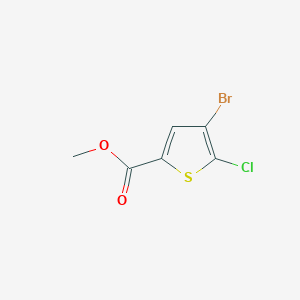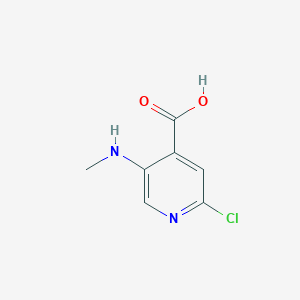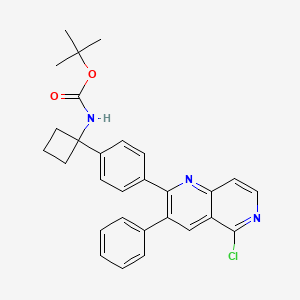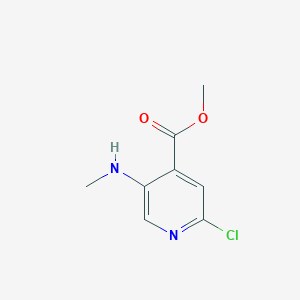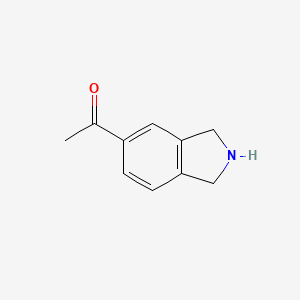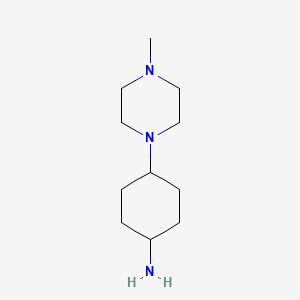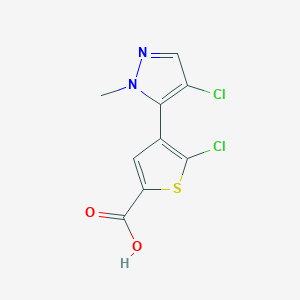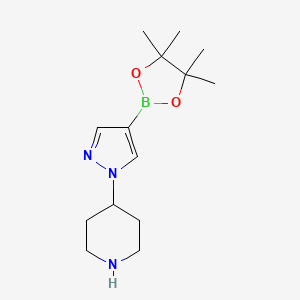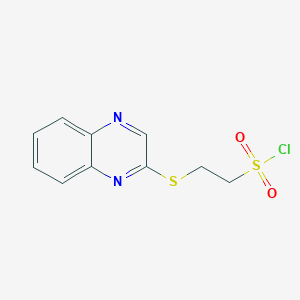
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride
Vue d'ensemble
Description
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is also known by other names such as Ethanesulfonyl chloride, 2-(2-quinoxalinylthio)-;2-(Quinoxalin-2-ylthio)ethane-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride consists of a quinoxaline ring attached to an ethane-1-sulfonyl chloride group via a sulfanyl linkage . The molecular weight of the compound is 288.77 g/mol .Applications De Recherche Scientifique
Synthesis of Biologically Active Quinoxalines
Quinoxalines are recognized for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The compound can serve as a precursor in synthesizing various quinoxaline derivatives, which are crucial in developing drugs to treat conditions like cancer, AIDS, and infectious diseases caused by pathogens such as bacteria and viruses .
Development of Anticancer Agents
The sulfonamide group in quinoxaline derivatives has been linked to a range of pharmacological activities. These derivatives are particularly noted for their potential as anticancer agents. By incorporating the sulfonyl chloride functionality, researchers can synthesize quinoxaline sulfonamides that may act as lead compounds in cancer treatment .
Anti-Inflammatory Applications
Quinoxaline sulfonamides also exhibit anti-inflammatory properties. The synthesis of these compounds involves the transformation of substituted amines with quinoxaline-containing sulfonyl chloride functionalities. This process can lead to the development of new anti-inflammatory medications .
Neuropharmacological Research
The neuropharmacological effects of quinoxaline derivatives make them candidates for treating neurological disorders. The compound’s structural framework allows for the creation of molecules that can interact with various neural pathways, potentially leading to breakthroughs in schizophrenia and other mental health treatments .
Antimicrobial and Antifungal Research
Due to their antimicrobial and antifungal effects, quinoxaline derivatives are essential in researching new treatments for infectious diseases. The compound’s ability to form salts with acids makes it a valuable tool in synthesizing agents that combat resistant strains of microbes and fungi .
Green Chemistry Synthesis
The compound’s relevance extends to green chemistry, where it is used to develop cost-effective and environmentally friendly synthetic routes. This is particularly important in creating sustainable methods for producing biologically active quinoxalines and their derivatives .
Propriétés
IUPAC Name |
2-quinoxalin-2-ylsulfanylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCLTVKVJCHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




